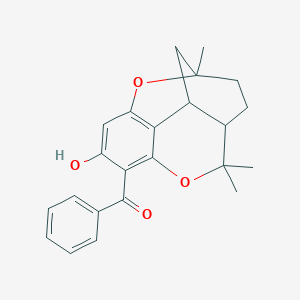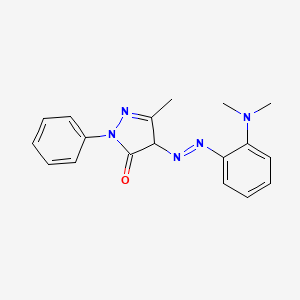
3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aldi-2 involves the reaction of 3-fluoro-4-methoxybenzaldehyde with dimethylamine and acetone under acidic conditions to form the desired product. The reaction typically proceeds through a series of steps including condensation, reduction, and purification to yield Aldi-2 in its hydrochloride form .
Industrial Production Methods
Industrial production of Aldi-2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Aldi-2 primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of Aldi-2, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
Aldi-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly aldehyde dehydrogenases.
Medicine: Investigated for its potential therapeutic applications in diseases related to aldehyde dehydrogenase dysfunction.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
Aldi-2 exerts its effects by covalently binding to the active site cysteine of aldehyde dehydrogenases. This binding occurs through an enzyme-mediated β-elimination process, generating a vinyl-ketone intermediate that modifies the enzyme’s active site. This modification inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of chronic alcoholism.
Daidzin: A natural aldehyde dehydrogenase inhibitor found in certain plants.
Cyanamide: A compound used in the treatment of alcohol dependence by inhibiting aldehyde dehydrogenase
Uniqueness of Aldi-2
Aldi-2 is unique due to its specific covalent inhibition mechanism, which involves the formation of a vinyl-ketone intermediate. This mechanism provides a more targeted and potent inhibition compared to other aldehyde dehydrogenase inhibitors .
Eigenschaften
Molekularformel |
C12H16FNO2 |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
RNKMLXKYVDDHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)
![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
